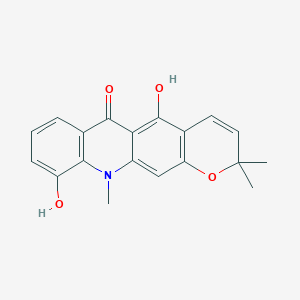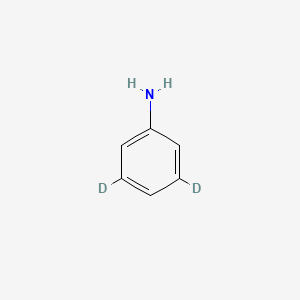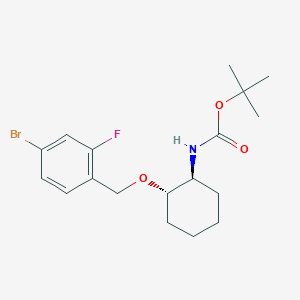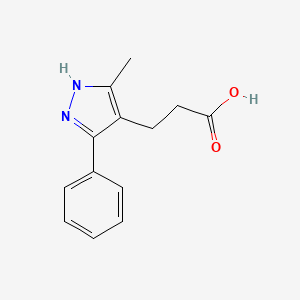
Yukocitrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yukocitrine is an alkaloid compound found in the root bark of Citrus junos (yuzu) and other related species such as Citrus yuko and Atalantia monophylla
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Yukocitrine involves several steps, starting with the extraction of the compound from natural sources. The primary synthetic route includes the isolation of the alkaloid from the root bark of Citrus junos using solvent extraction methods. The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Citrus junos. The process includes harvesting the root bark, drying it, and then using solvents such as ethanol or methanol to extract the alkaloid. The extract is then subjected to purification processes to isolate this compound in its pure form.
化学反应分析
Types of Reactions
Yukocitrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its biological activities, including antioxidant and antibacterial properties.
Medicine: Studied for its potential anti-leishmanial activity, showing promising results in vitro.
作用机制
The mechanism of action of Yukocitrine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, its anti-leishmanial activity is attributed to its ability to interfere with the metabolic pathways of the parasite .
相似化合物的比较
Yukocitrine is compared with other similar alkaloid compounds such as:
- 5-Hydroxynoracronycine
- Cycloatalaphylline-A
- Citrrusinine-I
- Buxifoliadine-E
- Junosine
Uniqueness
This compound stands out due to its unique chemical structure and specific biological activities. Its ability to inhibit certain enzymes and pathways makes it a valuable compound for further research and potential therapeutic applications .
Conclusion
This compound is a fascinating compound with a wide range of potential applications in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for further research and development.
属性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
5,10-dihydroxy-2,2,11-trimethylpyrano[3,2-b]acridin-6-one |
InChI |
InChI=1S/C19H17NO4/c1-19(2)8-7-10-14(24-19)9-12-15(17(10)22)18(23)11-5-4-6-13(21)16(11)20(12)3/h4-9,21-22H,1-3H3 |
InChI 键 |
NNIKUZXYORWVJA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(N3C)C(=CC=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)




![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
